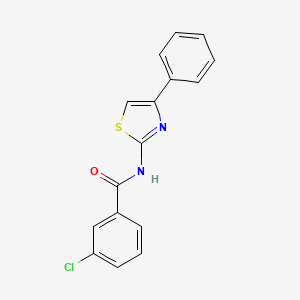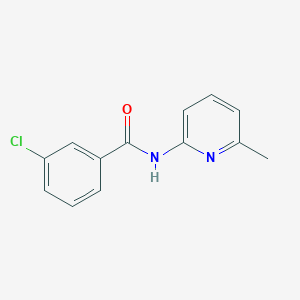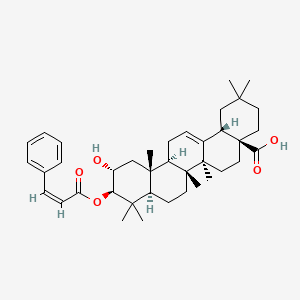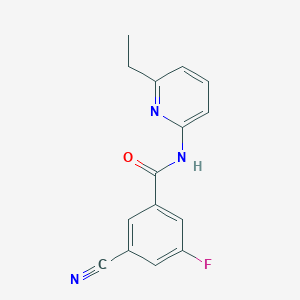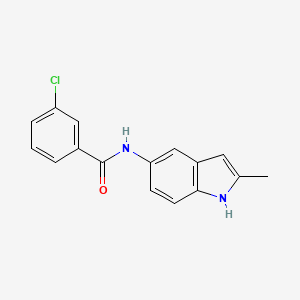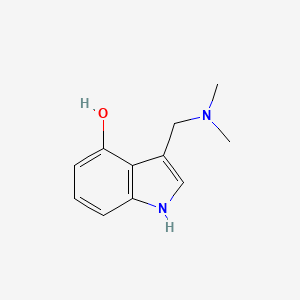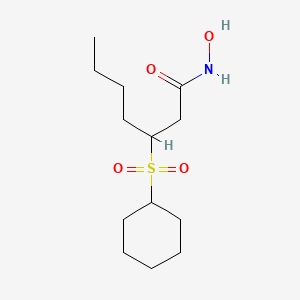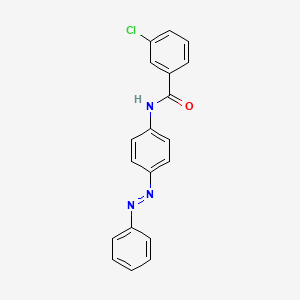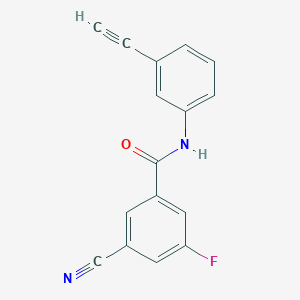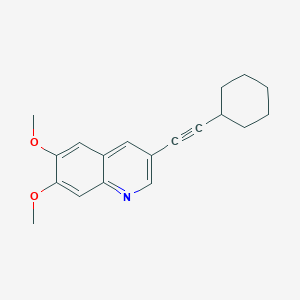
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with cyclohexylethynyl and dimethoxy groups, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylethynyl-6,7-dimethoxy-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinoline and cyclohexylacetylene.
Reaction Conditions: The key step involves the Sonogashira coupling reaction, where 6,7-dimethoxyquinoline is reacted with cyclohexylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with carbonyl groups.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexylethynyl-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dimethoxyquinoline core but lacks the cyclohexylethynyl group.
3-Acetyl-4-hydroxyquinoline: Contains a quinoline core with different substituents, leading to distinct chemical properties.
4-Hydroxy-2-quinolones: A class of compounds with a quinoline core and hydroxyl groups, known for their biological activities.
Uniqueness
3-Cyclohexylethynyl-6,7-dimethoxy-quinoline stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the cyclohexylethynyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C19H21NO2 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-(2-cyclohexylethynyl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C19H21NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h10-14H,3-7H2,1-2H3 |
Clave InChI |
MBQNQJQVMOFJOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CN=C2C=C1OC)C#CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




